molecular formula C10H14Br3NOS B13938657 2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol CAS No. 62673-62-5

2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol

Cat. No.: B13938657
CAS No.: 62673-62-5
M. Wt: 436.00 g/mol
InChI Key: GZIZNAUDKBTEPL-UHFFFAOYSA-N
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Description

2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol is a chemical compound with the molecular formula C10H14Br3NOS. It is known for its unique structure, which includes a thienyl group substituted with three bromine atoms and a tert-butylamino group attached to an ethanol backbone .

Preparation Methods

The synthesis of 2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol typically involves the reaction of 3,4,5-tribromo-2-thiophenecarboxaldehyde with tert-butylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol or methanol and are carried out under controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atoms in the thienyl ring can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, modulating their activity. The bromine atoms in the thienyl ring may also play a role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol can be compared with similar compounds such as:

  • 2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol
  • 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol
  • 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol

These compounds share a similar structure but differ in the number and position of bromine atoms on the thienyl ring. The unique arrangement of bromine atoms in this compound contributes to its distinct chemical and biological properties .

Properties

CAS No.

62673-62-5

Molecular Formula

C10H14Br3NOS

Molecular Weight

436.00 g/mol

IUPAC Name

2-(tert-butylamino)-1-(3,4,5-tribromothiophen-2-yl)ethanol

InChI

InChI=1S/C10H14Br3NOS/c1-10(2,3)14-4-5(15)8-6(11)7(12)9(13)16-8/h5,14-15H,4H2,1-3H3

InChI Key

GZIZNAUDKBTEPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=C(C(=C(S1)Br)Br)Br)O

Origin of Product

United States

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